(2,4-dichlorophenyl)methyl pyridine-4-carboxylate
Overview
Description
(2,4-dichlorophenyl)methyl pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a pyridine ring via a methyl carboxylate linkage. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichlorophenyl)methyl pyridine-4-carboxylate typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,4-dichlorophenyl)methyl pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2,4-dichlorophenyl)methyl pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against enzymes such as dipeptidyl peptidase-4 (DPP4), making it a candidate for the development of new therapeutic agents .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential to treat diseases such as type 2 diabetes mellitus (T2DM). The compound’s inhibitory activity against DPP4 is particularly significant in this context .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specific properties. Its versatility in chemical reactions makes it valuable for various applications.
Mechanism of Action
The mechanism of action of (2,4-dichlorophenyl)methyl pyridine-4-carboxylate involves its interaction with specific molecular targets. For example, as a DPP4 inhibitor, the compound binds to the active site of the enzyme, preventing it from cleaving its natural substrates. This inhibition leads to increased levels of glucagon-like peptide-1 (GLP-1), which helps regulate blood glucose levels in patients with T2DM .
Comparison with Similar Compounds
Similar Compounds
- 4-phenylbenzimidazole
- 4-phenyl-1,2-dihydroisoquinolin-1-one
- 4-phenylquinoline
- 5-phenylpyridopyrimidinedione
- 7-oxo-4-phenylpyrrolopyridine
- 5-phenylimidazo[1,2-a]pyrimidine
- Phenylpyridine derivatives
Uniqueness
(2,4-dichlorophenyl)methyl pyridine-4-carboxylate stands out due to its specific substitution pattern and the presence of the dichlorophenyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-2-1-10(12(15)7-11)8-18-13(17)9-3-5-16-6-4-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSORELCQAZPAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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